molecular formula C8H9N5 B1626894 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 85147-10-0

6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No. B1626894
CAS RN: 85147-10-0
M. Wt: 175.19 g/mol
InChI Key: LZEAAELXIXPIBB-UHFFFAOYSA-N
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Description

“6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine” is a compound that belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . It is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of “6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine” involves several steps. One method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .


Molecular Structure Analysis

The molecular structure of “6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine” is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Chemical Reactions Analysis

The chemical reactions involving “6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine” include condensation reactions and cyclization .

Scientific Research Applications

Synthesis and Structural Analysis

6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine derivatives have been synthesized and explored for their structural and spectral characteristics. In a study by Ashraf et al. (2019), novel derivatives were synthesized, and their structures were confirmed using spectral techniques like NMR, UV-visible, and FT-IR spectroscopy. Density Functional Theory (DFT) and Time-Dependent DFT were used to analyze their electronic structures, providing insights into their potential applications in various fields (Ashraf et al., 2019).

Coordination Chemistry and Crystal Engineering

The compound's structural features, similar to 2,2′-bipyridine, allow it to chelate suitable metals. In a study by Duong et al. (2011), derivatives of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine were utilized to react with salts of Ag(I) to yield cationic chelates. This study highlights its potential in creating complex structures in crystal engineering (Duong et al., 2011).

Biological Activity

In the realm of medicinal chemistry, derivatives of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine have been synthesized and evaluated for their biological activity. For instance, Hocková et al. (2003) synthesized derivatives and explored their antiviral activity, particularly against retroviruses, showing their potential in pharmaceutical research (Hocková et al., 2003).

Anti-Tumor and Anti-Malarial Applications

The synthesis of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine derivatives has also been explored for potential anti-tumor and anti-malarial applications. A study by Holsworth et al. (2003) described the synthesis of a series of these derivatives, which could contribute to the development of new treatments for these diseases (Holsworth et al., 2003).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of derivatives of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine suggest potential applications in optoelectronics. A study by Hussain et al. (2020) examined these properties using DFT calculations, indicating their suitability for high-tech applications (Hussain et al., 2020).

Antifolate Activity

The compound's derivatives have shown promise as dihydrofolate reductase inhibitors, with potential applications in treating opportunistic pathogens in AIDS patients. Gangjee et al. (2004) synthesized and evaluated these compounds, highlighting their medicinal significance (Gangjee et al., 2004).

Future Directions

The future directions for “6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine” could involve further exploration of its therapeutic potential. Pyrido[2,3-d]pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This compound could be further studied for its potential in treating various diseases, including cancer .

properties

IUPAC Name

6-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-4-2-5-6(9)12-8(10)13-7(5)11-3-4/h2-3H,1H3,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEAAELXIXPIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517313
Record name 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85147-10-0
Record name 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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